molecular formula C10H10BrIO2 B13656753 Ethyl 2-bromo-6-iodo-3-methylbenzoate

Ethyl 2-bromo-6-iodo-3-methylbenzoate

Cat. No.: B13656753
M. Wt: 368.99 g/mol
InChI Key: JZTISFKVOKQZDP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-iodo-3-methylbenzoate is an organic compound with the molecular formula C10H10BrIO2. It is a derivative of benzoic acid, featuring bromine and iodine substituents on the benzene ring, along with an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-iodo-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and iodination of a methylbenzoate precursor. One common method involves:

    Bromination: Starting with 3-methylbenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to yield 2-bromo-3-methylbenzoic acid.

    Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid (H2SO4) to form ethyl 2-bromo-3-methylbenzoate.

    Iodination: Finally, iodination is performed using iodine (I2) and a suitable oxidizing agent such as silver nitrate (AgNO3) to introduce the iodine atom at the 6-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-iodo-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the halogens.

    Oxidation: The major product is 2-bromo-6-iodo-3-methylbenzoic acid.

    Reduction: The major product is 2-bromo-6-iodo-3-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 2-bromo-6-iodo-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Ethyl 2-bromo-6-iodo-3-methylbenzoate can be compared with other halogenated benzoates, such as:

    Ethyl 2-bromo-3-methylbenzoate: Lacks the iodine substituent, resulting in different reactivity and biological activity.

    Ethyl 2-iodo-3-methylbenzoate: Lacks the bromine substituent, which may affect its chemical properties and applications.

    Ethyl 2-chloro-6-iodo-3-methylbenzoate:

The unique combination of bromine and iodine in this compound makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

ethyl 2-bromo-6-iodo-3-methylbenzoate

InChI

InChI=1S/C10H10BrIO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3

InChI Key

JZTISFKVOKQZDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C)I

Origin of Product

United States

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